molecular formula C10H7BrClN B596979 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile CAS No. 1314776-50-5

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile

Cat. No.: B596979
CAS No.: 1314776-50-5
M. Wt: 256.527
InChI Key: BGXVQYBQBYXGKL-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C10H7BrClN It is a cyclopropane derivative featuring both bromine and chlorine substituents on the phenyl ring, along with a nitrile group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromo-3-chlorobenzyl chloride with sodium cyanide in the presence of a base, followed by cyclopropanation using a suitable reagent such as diazomethane or a similar cyclopropanating agent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Substitution: Substituted phenylcyclopropane derivatives.

    Reduction: Cyclopropylamines.

    Oxidation: Cyclopropanecarboxylic acids.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile is utilized in various scientific research applications due to its unique chemical properties:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and halogen substituents can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-Bromo-3-chloropropane: A simpler compound with a linear structure and similar halogen substituents.

Uniqueness

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile is unique due to the combination of a cyclopropane ring, a nitrile group, and halogen substituents on the phenyl ring.

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXVQYBQBYXGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742711
Record name 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314776-50-5
Record name 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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